Glycyl-dl-norleucine

Descripción general

Descripción

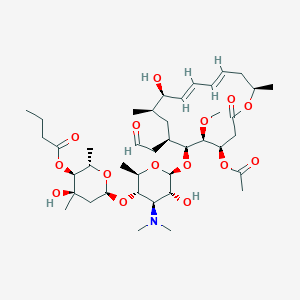

Glycyl-DL-norleucine is an amino acid analog of leucine . It is a dipeptide that is commonly used in scientific research due to its unique biochemical and physiological effects. This dipeptide is synthesized through a specific method and has been extensively studied for its mechanism of action and potential applications in various fields.

Molecular Structure Analysis

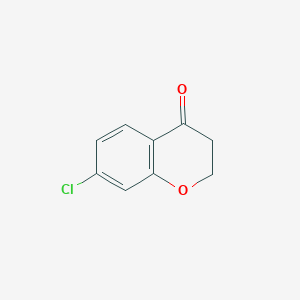

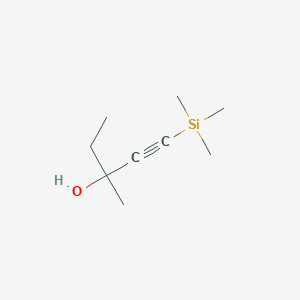

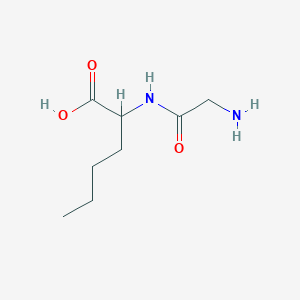

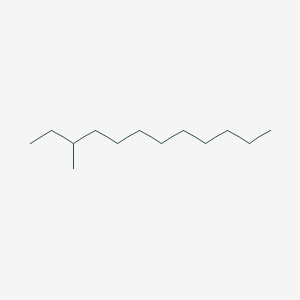

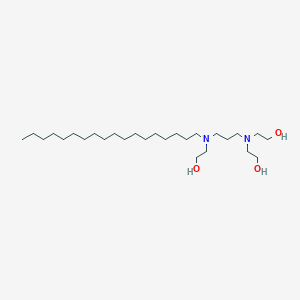

The molecular formula of Glycyl-DL-norleucine is C8H16N2O3, and its molecular weight is 188.23 . The structure of a related compound, Glycyl-L-norleucine, can be found on ChemSpider .

Physical And Chemical Properties Analysis

Glycyl-DL-norleucine is a solid at 20°C . It has a melting point of 221.0 to 227.0°C . It is almost transparent in hot water .

Aplicaciones Científicas De Investigación

Interaction with Proteases

Glycyl-DL-norleucine (GN) exhibits interesting interactions with proteases. A study by Kanazawa (1978) explored the interaction of GN with Cladosporium acid protease, particularly in the presence of cupric ions. The presence of GN and cupric ions was found to partially quench the protein fluorescence of the enzyme, suggesting a specific interaction mechanism between the enzyme and GN in the presence of cupric ions. This interaction was pH-dependent and could be relevant in the study of protease activity and inhibition (Kanazawa, 1978).

Metabolic Pathways

The metabolism of DL-norleucine has been compared with other amino acids like leucine and norvaline. A study by Hassan and Greenberg (1952) found that norleucine and norvaline exhibited a greater total amount of radioactivity in expired air after metabolism, compared to leucine. This research gives insight into the metabolic pathways and partition of radioactive carbon in amino acids (Ul Hassan & Greenberg, 1952).

Crystal Structure Analysis

The crystal structure of glycyl-DL-leucine, a related compound, was determined at 120 K by Bombicz et al. (2000). This study revealed a complex pattern of hydrogen bonding and could provide a structural basis for understanding the behavior of similar dipeptides, including glycyl-DL-norleucine (Bombicz et al., 2000).

Thermodynamic Behavior in Aqueous Solutions

Romero and Negrete (2004) investigated the partial molar volumes and viscosities of aqueous solutions of DL-norleucine, among other amino acids. Their findings contribute to understanding the thermodynamic behavior and hydration properties of such amino acids in solutions, which is crucial for various biochemical and pharmaceutical applications (Romero & Negrete, 2004).

Influence on Enzyme Production

Glycyl-dl-norleucine has been shown to influence enzyme production. Beg et al. (2000) found that DL-norleucine stimulated the production of xylanase and pectinase by Streptomyces sp., highlighting its potential role in industrial biotechnology for enzyme production (Beg et al., 2000).

Safety And Hazards

Propiedades

IUPAC Name |

2-[(2-aminoacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUIZOUTLADVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycyl-dl-norleucine | |

CAS RN |

19257-04-6, 1504-41-2 | |

| Record name | NSC333490 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1504-41-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B101735.png)